molecular formula C13H18N2O2 B3362381 Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- CAS No. 98224-28-3

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Cat. No.: B3362381
CAS No.: 98224-28-3
M. Wt: 234.29 g/mol
InChI Key: RKUNMQZMSRXTAU-UHFFFAOYSA-N
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Description

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a heterocyclic compound featuring a piperazine ring fused to a 3,4-dihydro-2H-1,5-benzodioxepin moiety. This seven-membered benzodioxepin ring system distinguishes it from simpler benzodioxin derivatives (e.g., 1,4-benzodioxin) and imparts unique physicochemical properties, such as enhanced lipophilicity and conformational flexibility . The compound’s structure allows for diverse biological interactions, particularly in modulating receptors or enzymes due to the electron-rich aromatic system and the piperazine’s nitrogen atoms, which can participate in hydrogen bonding .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-11(15-7-5-14-6-8-15)13-12(4-1)16-9-2-10-17-13/h1,3-4,14H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNMQZMSRXTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440034
Record name Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-28-3
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epichlorohydrin under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is then introduced via a nucleophilic substitution reaction. This involves reacting the benzodioxepin intermediate with piperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing various substituents using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : Approximately 234.29 g/mol
  • CAS Number : 98224-28-3

The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Therapeutic Applications

Piperazine derivatives are known for their broad range of therapeutic applications. The specific compound under consideration has shown promise in several areas:

  • Psychiatric Disorders : Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential applications in treating conditions such as depression and anxiety disorders.
  • Anticancer Activity : Preliminary studies have highlighted the compound's unique anticancer properties. Its structural features may enhance its ability to inhibit tumor growth through mechanisms that are still being elucidated.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter receptors may play a critical role in protecting neuronal health.

Synthesis and Derivatives

The synthesis of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves several multi-step organic reactions. Common methods include:

  • Formation of the benzodioxepin structure.
  • Coupling with the piperazine ring.

These synthetic routes allow for the creation of various derivatives that can exhibit enhanced or novel biological activities.

Future Directions and Research Needs

While initial studies indicate promising applications for Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- in medicinal chemistry, further research is essential to fully elucidate its pharmacological profile and therapeutic potential. Key areas for future investigation include:

  • Detailed mechanistic studies to clarify how the compound interacts at the molecular level with various biological targets.
  • Clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The mechanism by which Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxepin moiety may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Molecular Weight Key Substituents/Modifications Biological Relevance References
Target Compound 1,5-Benzodioxepin + Piperazine 220.27 (base) 3,4-dihydro-2H-1,5-benzodioxepin Potential CNS/anticancer applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine 1,4-Benzodioxin + Piperazine 220.27 1,4-Benzodioxin (six-membered ring) Efflux pump inhibition
1-(3-Chlorophenyl)piperazine Piperazine + 3-chlorophenyl 196.67 Chlorine at meta position Serotonergic activity
1-(4-Methylphenyl)piperazine Piperazine + 4-methylphenyl 176.26 Methyl at para position Tubulin modulation
1-(1-Naphthylmethyl)piperazine Piperazine + naphthylmethyl 242.34 Bulky naphthyl group MDR reversal in E. coli
Key Observations:
  • Substituent Effects : Bulky groups (e.g., naphthylmethyl in ) improve efflux pump inhibition but may reduce solubility. Chlorine or methyl groups at specific positions (meta/para) modulate receptor selectivity (e.g., serotonin vs. tubulin targets) .

Pharmacological Activity Comparison

Key Findings:
  • Substituent-Driven Selectivity : Chlorine at the phenylpara position (e.g., 7c ) enhances tubulin binding, whereas meta-substituted derivatives (e.g., 14h ) show moderate antitumor effects.

Structure-Activity Relationship (SAR) Insights

Piperazine Core : The six-membered piperazine ring is critical for hydrogen bonding with targets (e.g., Thr351 in tubulin ). Modifications to five-membered rings reduce activity (IC50 1892–96 nM vs. <100 nM for six-membered) .

Benzodioxepin vs. Benzodioxin : The seven-membered benzodioxepin in the target compound may improve membrane permeability compared to benzodioxin derivatives but could reduce target affinity due to increased conformational freedom .

Electron-Withdrawing Groups : Chlorine or sulfonyl groups (e.g., in ) enhance interactions with charged residues, while bulky groups (e.g., naphthylmethyl) improve efflux pump inhibition but limit solubility .

Biological Activity

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is a compound that has gained attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 250.2 g/mol. Often encountered as a dihydrochloride salt, this form enhances solubility and stability for various applications .

Biological Activity

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- demonstrates several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits unique anticancer properties. Its structural features may contribute to mechanisms that inhibit tumor growth.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms through which Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- exerts its biological effects are still under investigation. Interaction studies suggest it may engage with various biological targets involved in multiple pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Hydroxyphenyl)piperazinePiperazine ring with hydroxyphenyl groupAntidepressant effects
1-(4-Methylphenyl)piperazinePiperazine ring with methylphenyl groupAnxiolytic properties
1-(2-Methylbenzyl)piperazinePiperazine ring with methylbenzyl groupPotential anti-inflammatory activity

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- stands out due to its unique combination of a piperazine ring and a benzodioxepin moiety which may confer distinct pharmacological properties not observed in other similar compounds .

Synthesis Methods

The synthesis of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves several synthetic routes. These may include:

  • Formation of the Benzodioxepin Moiety : Initial reactions create the benzodioxepin structure.
  • Piperazine Ring Formation : The piperazine ring is subsequently introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified to achieve the desired compound.

Alternative synthetic routes exist depending on the desired derivatives and substituents .

Case Studies

Several studies have investigated the biological activity of Piperazine derivatives:

  • Vasorelaxant Activity : A study involving related piperazine compounds demonstrated significant vasorelaxant effects and bradycardic potency .
  • Antimicrobial Properties : Research into novel classes of antibiotics has highlighted the potential for piperazine derivatives to combat multidrug-resistant bacterial strains .

Q & A

Q. What are the recommended analytical methods for characterizing Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- and its derivatives?

Answer:

  • Capillary Electrophoresis (CE) with UV Detection : Optimize at 236 nm for baseline separation of positional isomers (e.g., chlorophenyl or trifluoromethylphenyl analogs). Use p-tolylpiperazine as an internal standard to enhance quantification accuracy .
  • Raman Microspectroscopy : Employ 20 mW laser power with 128–256 scans to resolve structural isomers (e.g., distinguishing ortho vs. para substituents). Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can differentiate analogs with >99% variance explained .
  • NMR and IR : Confirm regiochemistry of substituents on the benzodioxepin core (e.g., 6-position substitution) and piperazine ring functionalization .

Q. How can researchers optimize synthetic routes for this compound?

Answer:

  • Key Intermediates : Start with 6-chloromethyl-1,5-benzodioxepin or 6-formyl-1,5-benzodioxepin for nucleophilic substitution with piperazine derivatives. Use acetonitrile as a solvent with triethylamine to deprotonate amines .
  • Demethylation Strategies : For hydroxyl group introduction, compare boron tribromide (BBr₃) vs. hydrobromic acid (HBr) in acetic acid. HBr yields 85–90% conversion without side reactions in benzodioxepin systems .
  • Purity Control : Monitor reactions via TLC (silica gel, chloroform/methanol 9:1) and purify by recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. What structural modifications enhance the compound’s binding to serotonin or dopamine receptors?

Answer:

  • Piperazine Ring Modifications : Introduce 4-(5,7-dimethylbenzo[d]thiazol-2-yl) or 1,3,4-thiadiazol-2-yl groups to the piperazine nitrogen. These moieties improve affinity for 5-HT₇ and D₂ receptors by mimicking endogenous ligand interactions .
  • Benzodioxepin Core Tweaks : Substitute the 6-position with electron-withdrawing groups (e.g., nitro or chloro) to stabilize π-π stacking with receptor aromatic residues. Avoid bulky substituents (e.g., tert-butyl) to prevent steric clashes .
  • Pharmacophore Validation : Use molecular docking (AutoDock Vina) to validate interactions with receptor homology models. Prioritize modifications that retain hydrogen bonding with Asp³.³² (5-HT₇) or Ser¹⁹³ (D₂) .

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Answer:

  • Batch Variability : Ensure synthetic intermediates (e.g., 1-(3-chlorophenyl)piperazine) are free of positional isomers (e.g., ortho vs. para) via CE or HPLC. Even 5% impurity can skew receptor assays .
  • Receptor Selectivity Profiling : Test analogs against a panel of GPCRs (e.g., 5-HT₁A, 5-HT₂A, D₂, D₃) to rule off-target effects. Use radioligand binding assays (³H-spiperone for D₂, ³H-8-OH-DPAT for 5-HT₁A) .
  • Metabolic Stability : Assess liver microsome stability (human/rat). Piperazine N-methylation or benzodioxepin hydroxylation often reduces bioavailability, explaining discrepancies between in vitro and in vivo data .

Methodological Tables

Q. Table 1: Synthetic Yield Optimization for Key Derivatives

IntermediateReagent/ConditionYield (%)Purity (%)Reference
6-Chloromethyl-1,5-benzodioxepinClCH₂COCl, Et₃N, CH₃CN7895
1-(Benzodioxepin-6-yl)piperazinePiperazine, reflux, 12h6597
Demethylated derivative (6-OH)HBr (48%), AcOH, 80°C8998

Q. Table 2: Raman Spectral Parameters for Isomer Differentiation

ParameterOptimal ValueKey Peaks (cm⁻¹)Reference
Laser Power20 mW785 (benzodioxepin ring)
Scans128–2561,220 (C-N stretch)
Multivariate AnalysisPCA + LDAPC3 explains 99% variance

Critical Considerations

  • Data Reproducibility : Replicate synthesis and assays ≥3 times. For example, CE retention times should vary by <0.1 min across runs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

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